(E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide
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Overview
Description
(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is a Schiff base compound derived from the condensation of 9H-fluorene-9-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde. Schiff bases are known for their diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties .
Preparation Methods
The synthesis of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9H-fluorene-9-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions in a suitable solvent like methanol. After completion, the product is filtered, washed, and purified to obtain the desired Schiff base in good yield .
Chemical Reactions Analysis
(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
(E)-4-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Another Schiff base with similar antibacterial and antioxidant properties.
(E)-4-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide: Known for its antifungal and anticancer activities.
(E)-4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide: Exhibits significant pharmacological properties, including antidiabetic and diuretic effects.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide .
Properties
IUPAC Name |
9-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]fluorene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-28-20-12-14(10-11-19(20)25)13-23-24-21(26)22(27)17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2-13,25,27H,1H3,(H,24,26)/b23-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXBHBALNQOGY-YDZHTSKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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